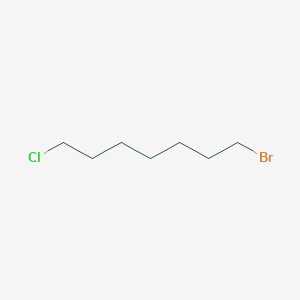
1-Bromo-7-chloroheptane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated compounds, such as carborane anions with bromine and chlorine substituents, has been achieved through the treatment of precursors with halogenating agents like ICl and Br2/triflic acid at elevated temperatures . This suggests that a similar approach could potentially be applied to synthesize 1-Bromo-7-chloroheptane, although the specific conditions and precursors would need to be tailored to the heptane backbone.
Molecular Structure Analysis
The molecular structure of halogenated compounds can exhibit significant variation depending on the nature and position of the halogen substituents. For example, the crystal structure of a complex involving a brominated benzodiazepine shows the influence of bromine on the overall molecular conformation . Similarly, the bromo analogue of a chloro-substituted benzene compound exhibits a significant twist due to the presence of the bromine atom . These findings indicate that the molecular structure of 1-Bromo-7-chloroheptane would likely be influenced by the presence and position of the bromine and chlorine atoms.
Chemical Reactions Analysis
The reactivity of halogenated compounds can vary widely. The papers provided do not directly address the chemical reactions of 1-Bromo-7-chloroheptane, but studies on related compounds show that halogen atoms can participate in various reactions, such as substitutions or eliminations . The presence of both bromine and chlorine in 1-Bromo-7-chloroheptane could lead to interesting reactivity patterns, potentially influenced by the relative reactivity of the two halogens.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated hydrocarbons are influenced by the nature of the halogen atoms and their positions on the carbon chain. Vibration spectra and rotational isomerism studies of halogenated propanes and butanes provide insights into the dynamic behavior of these molecules in different states . The presence of bromine and chlorine in 1-Bromo-7-chloroheptane would affect its vibrational spectra and could lead to the existence of rotational isomers with different stabilities. Additionally, the electron-withdrawing effects of the halogens would impact the compound's reactivity and stability, as suggested by computational studies on halogenated cycloheptanes .
Applications De Recherche Scientifique
Dehalogenation Studies
Research on the dehalogenation of halogenated alkanes and fatty acids includes the investigation of compounds like 1-chloroheptane and 6-bromohexanoate. A study by Omori and Alexander (1978) explored the ability of bacteria to dehalogenate such compounds. Although 1-Bromo-7-chloroheptane was not directly studied, this research provides insights into microbial processes that could potentially affect similar compounds (Omori & Alexander, 1978).
Thermal Properties Analysis
The thermal properties of halogenated alkanes, including 1-bromoalkanes and 1-chloroalkanes, were studied by Chorążewski, Góralski, and Tkaczyk (2005). Their work measured the heat capacities of these compounds across a range of temperatures, offering valuable data for understanding the behavior of 1-Bromo-7-chloroheptane under various thermal conditions (Chorążewski, Góralski, & Tkaczyk, 2005).
Spectroscopic Analysis of Halogenoalkanes
The Raman and infrared spectra of halogenoalkanes, including 1-chloro- and 1-bromoalkanes, were analyzed in a study by Ogawa et al. (1978). This research, focusing on vibrational frequencies and rotational isomerism, provides foundational knowledge relevant to understanding the molecular behavior of 1-Bromo-7-chloroheptane (Ogawa et al., 1978).
Safety And Hazards
1-Bromo-7-chloroheptane can cause skin and eye irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-bromo-7-chloroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrCl/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOWMBSLZYILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470259 | |
| Record name | 1-Bromo-7-chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-7-chloroheptane | |
CAS RN |
68105-93-1 | |
| Record name | 1-Bromo-7-chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-7-chloroheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



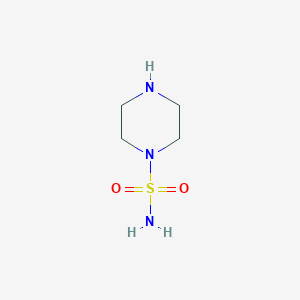
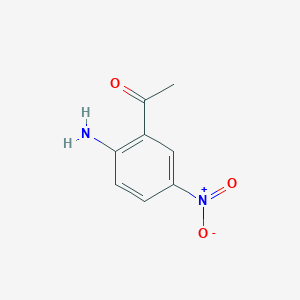
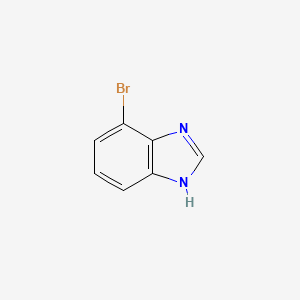
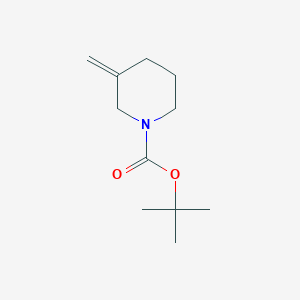
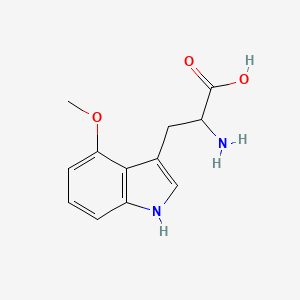
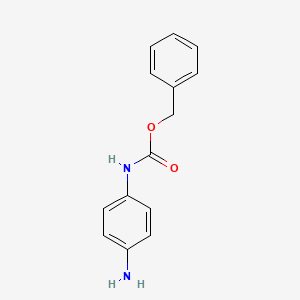
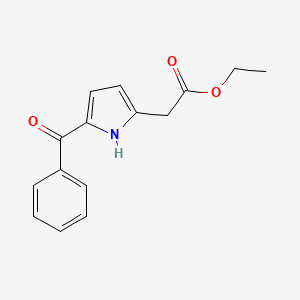
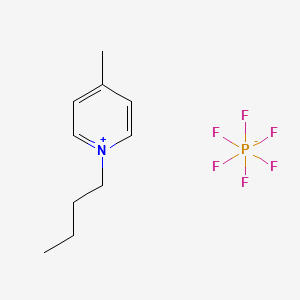
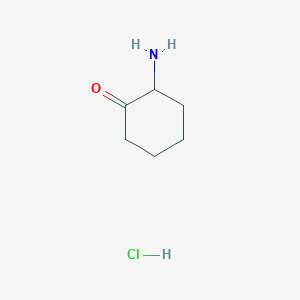
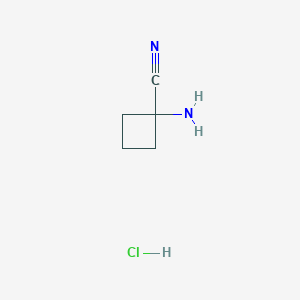

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
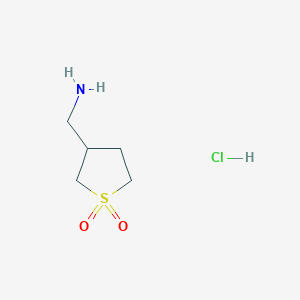
![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)